molecular formula C11H22OS2 B14378768 S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate CAS No. 88525-40-0

S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate

Cat. No.: B14378768
CAS No.: 88525-40-0
M. Wt: 234.4 g/mol
InChI Key: KRQSDIQQKSGRGS-UHFFFAOYSA-N
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Description

S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate: is a chemical compound characterized by its unique structure, which includes a methylsulfanyl group attached to a pentyl chain and a dimethylpropanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate typically involves the reaction of 5-(methylsulfanyl)pentanol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or alcohols, base such as triethylamine, dichloromethane as solvent.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohol.

    Substitution: Amides or esters.

Scientific Research Applications

Chemistry: In chemistry, S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study the effects of sulfur-containing groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anti-inflammatory properties. Research is ongoing to explore its potential therapeutic applications.

Industry: In industry, this compound can be used in the production of specialty chemicals, such as surfactants or lubricants. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate involves its interaction with specific molecular targets. The sulfur-containing group can participate in redox reactions, influencing cellular processes. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

  • S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate
  • 2-(4-Methylsulfonyl phenyl) indole derivatives
  • Fenamic acid derivatives

Comparison: this compound is unique due to its specific combination of sulfur and ester functionalities. Compared to 2-(4-Methylsulfonyl phenyl) indole derivatives, it has a different core structure and functional groups, leading to distinct chemical and biological properties. Fenamic acid derivatives, on the other hand, are primarily known for their anti-inflammatory activities, whereas this compound’s applications are more diverse, spanning chemistry, biology, and industry.

Properties

CAS No.

88525-40-0

Molecular Formula

C11H22OS2

Molecular Weight

234.4 g/mol

IUPAC Name

S-(5-methylsulfanylpentyl) 2,2-dimethylpropanethioate

InChI

InChI=1S/C11H22OS2/c1-11(2,3)10(12)14-9-7-5-6-8-13-4/h5-9H2,1-4H3

InChI Key

KRQSDIQQKSGRGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)SCCCCCSC

Origin of Product

United States

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